![molecular formula C15H20N2O2S B2702962 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea CAS No. 2034355-93-4](/img/structure/B2702962.png)

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

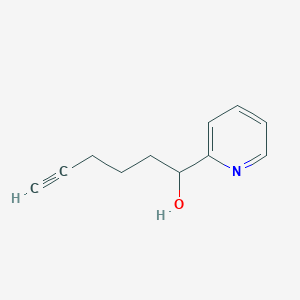

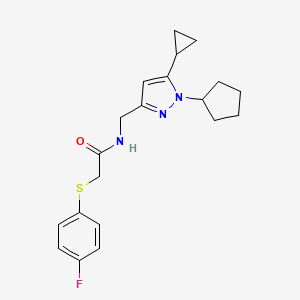

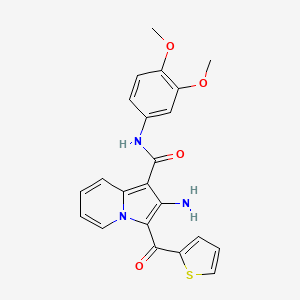

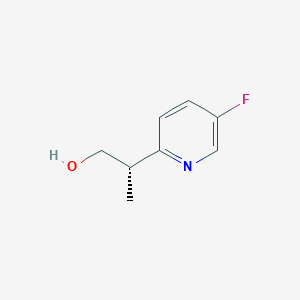

The compound “1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . This structure is often found in various pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene ring, the introduction of the hydroxypropyl group, and the attachment of the isopropylurea moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

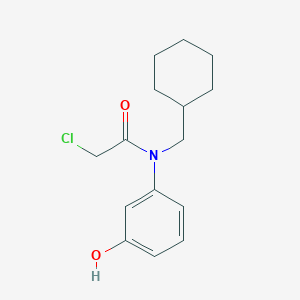

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene moiety would likely contribute to the compound’s aromaticity and potentially its photophysical properties . The hydroxypropyl and isopropylurea groups could influence the compound’s solubility, reactivity, and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[b]thiophene could undergo electrophilic aromatic substitution reactions . The hydroxy group might be involved in condensation reactions, and the urea group could participate in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

- Anti-Inflammatory Properties : Thiophene derivatives, including those containing the benzo[b]thiophene moiety, exhibit anti-inflammatory activity . This compound could potentially be explored as an anti-inflammatory drug candidate.

- Serotonin Antagonism : Compounds containing benzo[b]thiophene scaffolds have been explored as serotonin antagonists . This property is relevant in treating conditions like Alzheimer’s disease.

- Antimicrobial Activity : Some derivatives of thiophene exhibit promising antimicrobial potential . Further investigation could reveal if our compound shares this property.

- One-Pot Synthesis : The expedient synthesis of benzo[b]thiophene-2-carbaldehyde has been reported . Researchers can explore efficient synthetic routes for this compound.

- Modification of Oncolytic Adenovirus : Benzo[b]thiophene derivatives may find applications in modifying adenoviruses for targeted cancer therapy .

Medicinal Chemistry

Pharmacology

Synthetic Chemistry

Chemoselective Reactions

CYP11B1 Inhibitors

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects . These compounds have been evaluated against HT-29 and A549 cancer cell lines . The exact targets for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea remain to be identified.

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets leading to antiproliferative activities on cancer cell lines

Biochemical Pathways

Similar compounds have shown to induce apoptosis and cell cycle arrest at the g0/g1 phase on ht-29 cells

Result of Action

Similar compounds have shown to exhibit antiproliferative activities on cancer cell lines

Propriétés

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXWLWVPBCIFHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)

![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)